![molecular formula C28H31N3O5 B2876484 3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide CAS No. 850931-50-9](/img/structure/B2876484.png)
3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide
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Overview
Description
The compound “3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide” is a complex organic molecule. It contains several functional groups, including an imidazo[1,2-a]pyridine ring, a benzamide group, and multiple ether groups (indicated by the “ethoxy” and “methoxy” parts of the name). These functional groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, due to the presence of multiple rings and functional groups. The imidazo[1,2-a]pyridine ring and the benzamide group are both planar structures, which could potentially allow for pi-stacking interactions. The ether groups could provide additional sites for hydrogen bonding .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The benzamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine. The ether groups could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of multiple ether groups could make the compound relatively polar, which could affect its solubility in different solvents. The planar structures of the imidazo[1,2-a]pyridine ring and the benzamide group could potentially allow for pi-stacking interactions, which could affect the compound’s melting point and boiling point .Scientific Research Applications
Anticancer Activity
This compound has been studied for its potential as an anticancer agent. Derivatives of this molecule have shown promising activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) in vitro . The presence of the 1,2,3-triazole moiety, in particular, is associated with a variety of biological activities, including anticancer properties .
Drug Design
In the realm of drug design, the structural features of this compound, such as the triethoxy and methoxy groups, offer opportunities for creating new molecules with enhanced pharmacokinetic properties. The compound’s framework allows for modifications that could lead to the development of drugs with improved selectivity and reduced side effects .
Biotechnology Applications
The compound’s reactivity in Pd-catalyzed cross-coupling reactions makes it a valuable tool in biotechnology research. It can serve as a silicon-based nucleophile, which is useful in the synthesis of various biologically active molecules .
Industrial Applications
While specific industrial applications of this compound are not detailed in the available literature, its potential in cross-coupling reactions suggests utility in the synthesis of complex organic molecules. Such reactions are fundamental in the production of pharmaceuticals, agrochemicals, and advanced materials .
Synthesis of Derivatives
The compound serves as a precursor for the synthesis of various derivatives. These derivatives can exhibit diverse biological activities, which can be explored for their therapeutic potential. The triazole derivatives, for instance, have been shown to possess a range of activities, including antimicrobial and anticonvulsant effects .
Future Directions
properties
IUPAC Name |
3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O5/c1-6-34-22-16-20(17-23(35-7-2)26(22)36-8-3)28(32)30-27-25(19-9-11-21(33-5)12-10-19)29-24-15-18(4)13-14-31(24)27/h9-17H,6-8H2,1-5H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAWZVOTZHZHKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(N=C3N2C=CC(=C3)C)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide |
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